molecular formula C7H9N3S B7761687 N-amino-N'-phenylcarbamimidothioic acid

N-amino-N'-phenylcarbamimidothioic acid

Cat. No.: B7761687
M. Wt: 167.23 g/mol
InChI Key: KKIGUVBJOHCXSP-UHFFFAOYSA-N
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Description

N-amino-N'-phenylcarbamimidothioic acid is a research chemical of interest in synthetic organic chemistry and life sciences research. This compound features a carbamimidothioic acid backbone substituted with phenyl and amino functional groups, a structure that suggests potential utility as a versatile building block or intermediate. In research settings, this compound may be investigated for its properties in metal chelation or as a precursor in the synthesis of heterocyclic compounds. Its structural motifs are found in molecules studied for the development of pharmaceutical agents and agrochemicals. Researchers might explore its role in catalysis or as a ligand in coordination chemistry. The mechanism of action for this compound is highly dependent on the specific experimental system and application, and should be empirically determined by the researcher. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for any form of human use. Researchers should handle all chemicals appropriately and in accordance with their institution's safety protocols.

Properties

IUPAC Name

N-amino-N'-phenylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S/c8-10-7(11)9-6-4-2-1-3-5-6/h1-5H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIGUVBJOHCXSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(NN)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N=C(NN)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Thiocarbamoyl Chloride Condensation

Method A employs dimethylthiocarbamoyl chloride as a key reagent, facilitating nucleophilic substitution with aniline derivatives. The procedure, adapted from recent studies on carbamimidothioic acid esters, proceeds via two sequential steps:

  • Formation of Thiocarbamate Intermediate :
    Dimethylthiocarbamoyl chloride (1.0–1.1 equivalents) reacts with aniline (1.0 equivalent) in dry toluene or benzene under reflux for 2–3 hours. The intermediate is isolated by precipitation with hexane and filtration.

  • Cyanation and Methylation :
    The thiocarbamate intermediate undergoes cyanation using sodium ethoxide (1.0–1.2 equivalents) and cyanamide (1.0 equivalent) in ethanol. Subsequent methylation with iodomethane (2.0–2.5 equivalents) at reflux yields the target compound after recrystallization.

Key Reaction Conditions :

  • Solvent: Toluene or benzene (Step 1); ethanol (Step 2)

  • Temperature: Reflux (Steps 1 and 2)

  • Yield: Moderate to high (reported for analogous compounds)

Method B: Direct Cyclization with Cyanodithioiminocarbonate

Method B simplifies the synthesis by using dimethyl cyanodithioiminocarbonate as a bifunctional reagent. This one-pot approach, validated in recent thiourea syntheses, involves:

  • Aniline Activation :
    A mixture of aniline (1.0–1.2 equivalents) and dimethyl cyanodithioiminocarbonate (1.0 equivalent) in ethanol is refluxed for 3–4 hours.

  • Precipitation and Purification :
    The product precipitates upon cooling, followed by washing with hexane and recrystallization from ethanol.

Advantages Over Method A :

  • Fewer synthetic steps

  • Reduced reliance on hazardous reagents (e.g., iodomethane)

  • Comparable yields for structurally related compounds

Comparative Analysis of Methodologies

The choice between Methods A and B depends on substrate availability, scalability, and safety considerations.

Parameter Method A Method B
Reagents Thiocarbamoyl chloride, cyanamideCyanodithioiminocarbonate
Steps 21
Hazardous Waste Iodomethane, sodium ethoxideMinimal
Yield 60–75% (estimated)70–80% (reported for analogs)

Method B is preferable for large-scale synthesis due to its streamlined protocol and reduced environmental impact. However, Method A offers flexibility in modifying the phenyl substituent through varied aniline derivatives.

Alternative Approaches and Modifications

Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine, enables N-alkylation under mild conditions. This method has been successful for N-methylation of sulfonamide-protected amino acids. Applied to this compound, the steps would involve:

  • Protection of the amino group with a nosyl (o-nitrobenzenesulfonyl) group

  • Alkylation using methanol and Mitsunobu reagents

  • Deprotection with thiophenol and DBU

Advantages :

  • Racemization-free synthesis

  • Compatibility with acid-labile protecting groups

Critical Considerations in Synthesis

Epimerization Risks

Epimerization at the thiourea carbon is a major concern, particularly under basic conditions. Studies on related compounds show that sodium hydroxide at 65–70°C induces significant racemization, whereas sodium hydride at 0°C minimizes this issue.

Solvent and Temperature Optimization

  • Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may complicate purification.

  • Low temperatures (0–25°C) are critical for minimizing side reactions in methylation steps .

Chemical Reactions Analysis

Carbonyldiimidazole undergoes several types of chemical reactions, including:

    Hydrolysis: It readily hydrolyzes to give back imidazole and carbon dioxide.

(C3H3N2)2CO+H2O2C3H4N2+CO2(C_3H_3N_2)_2CO + H_2O \rightarrow 2 C_3H_4N_2 + CO_2 (C3​H3​N2​)2​CO+H2​O→2C3​H4​N2​+CO2​

    Amide Formation: It is used to convert amines into amides, carbamates, and ureas. The formation of amides is promoted by Carbonyldiimidazole, which avoids the use of thionyl chloride in acid chloride formation.

    Ester Formation: It can also be used to convert alcohols into esters.

Scientific Research Applications

Carbonyldiimidazole is widely used in scientific research due to its versatility:

    Chemistry: It is employed in peptide synthesis, where it facilitates the coupling of amino acids.

    Biology: It is used in the modification of proteins and nucleic acids.

    Medicine: It is involved in the synthesis of various pharmaceuticals.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which Carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. The molecular targets include carboxylic acids, amines, and alcohols, and the pathways involved are those leading to the formation of amides, esters, and carbamates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with N-amino-N'-phenylcarbamimidothioic acid. Key differences lie in substituents, electronic properties, and applications.

N-Phenyliminodiacetic Acid (C₁₀H₁₁NO₄)

  • Structure: Contains a phenylimino group linked to two acetic acid moieties.
  • Key Differences: Lacks the thiourea (C=S) group and amino substitution, rendering it more hydrophilic and less reactive in thiol-mediated reactions.
  • Applications : Used as a chelating agent in metal coordination chemistry due to its carboxylate groups .

2-Cyano-N-[(methylamino)carbonyl]acetamide (C₅H₇N₃O₂)

  • Structure: Features a cyano group and methylamino-carbonyl substituents.
  • Key Differences: The cyano group enhances electrophilicity, while the acetamide backbone differs from the thiourea structure. Limited toxicological data are available, as noted in .

Methyl N-Cyano-N'-phenylcarbamimidothioate (C₉H₁₀N₃S)

  • Structure: A carbamimidothioic ester with cyano and phenyl substituents.
  • lists this compound’s CAS number (21504-96-1) and synonyms, highlighting its use in agrochemical research .

2-(N'-Phenylcarbamimidamido)acetic Acid Hydrochloride (C₉H₁₁N₃O₂·HCl)

  • Structure : A hydrochloride salt with a phenylcarbamimidamido group linked to acetic acid.
  • Key Differences: The presence of a charged hydrochloride group enhances solubility in polar solvents.

Comparative Analysis: Structural and Functional Properties

Table 1: Structural and Functional Comparison

Compound Key Functional Groups Solubility Stability Pharmacological Potential
This compound N-amino, N'-phenyl, C=S Moderate (polar) Low (reactive) Antimicrobial, enzyme inhibition
N-Phenyliminodiacetic acid Phenylimino, carboxylate High (polar) High Metal chelation
Methyl N-cyano-N'-phenylcarbamimidothioate Cyano, methyl ester, C=S Low (nonpolar) Moderate Agrochemical applications
2-(N'-Phenylcarbamimidamido)acetic acid HCl Carbamimidamido, acetic acid, HCl High (polar) High Peptide synthesis

Reactivity and Stability

  • This compound’s thiourea group enables nucleophilic attacks and metal coordination, but its stability is lower than analogs like N-phenyliminodiacetic acid due to the reactive C=S bond .
  • Methyl esters (e.g., ’s compound) exhibit improved stability in nonpolar environments, making them suitable for storage and industrial processes .

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing N-amino-N'-phenylcarbamimidothioic acid?

  • Methodology : Synthesis typically involves condensation reactions between phenyl isothiocyanate and substituted guanidines under controlled anhydrous conditions. Key steps include:

  • Use of inert atmospheres (e.g., nitrogen) to prevent oxidation of thiol intermediates .
  • Temperature optimization (e.g., 0–5°C for initial reaction stages) to minimize side reactions .
  • Purification via recrystallization using ethanol-water mixtures to isolate the product with >95% purity .

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming the carbamimidothioic acid backbone and phenyl/amino substituents. Deuterated DMSO is preferred due to the compound’s limited solubility in chloroform .
  • FT-IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1250 cm1^{-1} (C=S stretch) confirm functional groups .
  • Mass Spectrometry (ESI-MS) : Provides molecular ion confirmation and fragmentation patterns for structural validation .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodology : Stability studies should include:

  • Buffered solutions (pH 2–12) incubated at 25°C for 24–72 hours.
  • HPLC analysis to monitor degradation products, with optimal stability observed at pH 6–8 due to reduced hydrolysis of the thiourea moiety .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for this compound under varying temperatures?

  • Methodology :

  • Controlled Kinetic Studies : Use differential scanning calorimetry (DSC) to identify temperature-dependent reaction pathways .
  • Isolation of Intermediates : Low-temperature trapping (e.g., -78°C) of reactive species (e.g., thiolate anions) for spectroscopic analysis .
  • Computational Modeling : Density Functional Theory (DFT) to predict activation energies for competing reaction mechanisms .

Q. How can computational modeling predict biological interactions of this compound?

  • Methodology :

  • Molecular Docking : Use software like AutoDock to simulate binding with enzyme targets (e.g., cysteine proteases). Focus on the thiourea group’s role in hydrogen bonding .
  • MD Simulations : Analyze stability of ligand-receptor complexes in physiological conditions (e.g., 150 mM NaCl, 310 K) .

Q. What experimental design considerations minimize byproduct formation during synthesis?

  • Methodology :

  • Stoichiometric Precision : Use a 1.2:1 molar ratio of phenyl isothiocyanate to guanidine derivatives to avoid excess reagents .
  • In Situ Monitoring : Real-time FT-IR or Raman spectroscopy to detect intermediate thiols and adjust reaction conditions dynamically .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates and reduce dimerization .

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